molecular formula C13H17NO4 B7111704 N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide

N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide

Cat. No.: B7111704
M. Wt: 251.28 g/mol
InChI Key: KQDUDIUNAVOHAX-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide is a synthetic organic compound It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, with additional hydroxyl and methoxy groups on the phenyl ring

Properties

IUPAC Name

N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-18-8-13(4-5-13)7-12(17)14-10-3-2-9(15)6-11(10)16/h2-3,6,15-16H,4-5,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDUDIUNAVOHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CC(=O)NC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Acetamide Moiety: This step involves the reaction of the cyclopropyl intermediate with an acetamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.

    Introduction of Hydroxyl and Methoxy Groups: The phenyl ring is functionalized with hydroxyl and methoxy groups through electrophilic aromatic substitution reactions, using reagents such as methanol and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dihydroxyphenyl)acetamide: Lacks the cyclopropyl and methoxymethyl groups, potentially altering its chemical and biological properties.

    2-(Cyclopropyl)acetamide: Does not have the phenyl ring or hydroxyl groups, which may affect its reactivity and applications.

    N-(2,4-dimethoxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide: Similar structure but with methoxy groups instead of hydroxyl groups, which could influence its solubility and reactivity.

Uniqueness

N-(2,4-dihydroxyphenyl)-2-[1-(methoxymethyl)cyclopropyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and methoxymethyl groups on the phenyl ring, along with the cyclopropyl group, distinguishes it from other similar compounds and may enhance its utility in various applications.

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